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molecular formula C9H9FO4 B1446752 2-Fluoro-3,6-dimethoxybenzoic acid CAS No. 1352306-34-3

2-Fluoro-3,6-dimethoxybenzoic acid

Cat. No. B1446752
M. Wt: 200.16 g/mol
InChI Key: KKXGHSOLMUAXJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09078871B2

Procedure details

To a mixture of ethyl 2-fluoro-3,6-dimethoxybenzoate (8.1 g, 35.5 mmol) in methanol (150 mL) and water (50 mL), lithium hydroxide (7.5 g, 178 mmol) was added. The resulting mixture was heated at 80° C. for 5 h. The reaction mixture was concentrated to remove methanol, acidified with 2 M HCl until pH 4, and extracted with dichloromethane (4×200 mL). The combined organic layers were dried (Na2SO4) and concentrated under reduced pressure to give the title compound (6.98 g). 1H NMR (DMSO-d6): δ 13.39 (br s, 1H), 7.19 (t, 1H), 6.82 (dd, 1H), 3.79 (s, 3H), 3.75 (s, 3H).
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:12]([O:13][CH3:14])=[CH:11][CH:10]=[C:9]([O:15][CH3:16])[C:3]=1[C:4]([O:6]CC)=[O:5].[OH-].[Li+]>CO.O>[F:1][C:2]1[C:12]([O:13][CH3:14])=[CH:11][CH:10]=[C:9]([O:15][CH3:16])[C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
8.1 g
Type
reactant
Smiles
FC1=C(C(=O)OCC)C(=CC=C1OC)OC
Name
Quantity
7.5 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to remove methanol
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (4×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)O)C(=CC=C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.98 g
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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